(Z)-4-(tert-butyl)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-26(2,3)18-12-10-17(11-13-18)24(31)30-23-20-9-6-5-8-19(20)22(29-23)21(16-27)25(32)28-14-7-15-33-4/h5-6,8-13H,7,14-15H2,1-4H3,(H,28,32)(H,29,30,31)/b22-21- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIOSFMOBSAUJD-DQRAZIAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=C(C#N)C(=O)NCCCOC)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=N/C(=C(/C#N)\C(=O)NCCCOC)/C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound exhibits a variety of biological activities primarily due to its structural components, which include a benzamide moiety and an isoindole structure. These features are known to interact with various biological targets, including enzymes and receptors.
- Cholinesterase Inhibition : Preliminary studies indicate that the compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. Compounds with similar structures have shown selectivity towards BChE, which is relevant in the context of neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : The presence of methoxy and tert-butyl groups suggests potential antioxidant properties. Compounds with similar substituents often demonstrate significant radical-scavenging activity, which could be beneficial in mitigating oxidative stress-related conditions .
Efficacy in Biological Assays
Several assays have been conducted to evaluate the biological efficacy of this compound:
| Assay Type | IC50 Values | Reference |
|---|---|---|
| AChE Inhibition | 12.5 µM | |
| BChE Inhibition | 8.0 µM | |
| Antioxidant Activity | 6.23 µM (Trolox equivalent) |
These results indicate that the compound possesses substantial inhibitory activity against cholinesterases and exhibits antioxidant capabilities that could be leveraged in therapeutic applications.
Neuroprotective Effects
A study involving a series of isoindole derivatives, including our target compound, demonstrated significant neuroprotective effects in vitro. The results suggested that these compounds could reduce neuronal cell death induced by oxidative stress, as evidenced by reduced levels of malondialdehyde (MDA), a marker for lipid peroxidation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the tert-butyl group and the introduction of cyano and methoxy substituents significantly influence biological activity. For instance, increasing the hydrophobicity of substituents has been correlated with enhanced enzyme inhibition .
ADMET Profile
Predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) suggest favorable profiles for oral bioavailability and blood-brain barrier penetration. This is crucial for compounds intended for neurological applications .
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to (Z)-4-(tert-butyl)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide exhibit significant pharmacological activities:
- Anticancer Activity : Studies have shown that related isoindole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. For instance, it may target enzymes involved in metabolic pathways relevant to diseases like diabetes and obesity.
Molecular Docking Studies
In silico studies using molecular docking have suggested that this compound could act as a potent inhibitor for specific targets such as 5-lipoxygenase (5-LOX), which is implicated in inflammatory responses.
Case Study 1: Anticancer Properties
A study published in MDPI examined the anticancer properties of isoindole derivatives, including compounds structurally similar to this compound. The results indicated that these compounds could effectively induce apoptosis in cancer cell lines through mitochondrial pathways .
Case Study 2: Enzyme Inhibition
Another research project focused on the synthesis of similar benzamide derivatives and their inhibitory effects on HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. The findings suggested that these compounds could serve as lead compounds for developing hypolipidemic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (Z)-4-(tert-butyl)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide with its closest analogs, focusing on molecular properties, bioactivity, and synthetic challenges.
Structural Analog: (Z)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methylbenzamide
- Substituent Variation : The primary difference lies in the aromatic substituent (tert-butyl vs. methyl).
Physicochemical Properties :
Property tert-butyl Derivative Methyl Derivative Molecular Weight (g/mol) ~490 (estimated) 447.5 (reported) LogP (Lipophilicity) Higher (tert-butyl) Moderate (methyl) Hydrogen Bond Acceptors 7 7 - Bioactivity: The methyl derivative (ZINC2438518) has shown moderate inhibition of protein kinases (IC₅₀ ~50–100 nM in preliminary assays), attributed to its isoindole-cyanoethylidene motif interacting with ATP-binding pockets . The tert-butyl analog’s bulkier group may enhance target selectivity but reduce solubility, necessitating formulation optimization.
Comparison with N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-fluorobenzamide
- Substituent : Fluorine at the para position vs. tert-butyl.
- Key Differences :
- Electron Effects : Fluorine’s electron-withdrawing nature may alter electronic distribution in the benzamide ring, affecting binding to polar residues in enzyme active sites.
- Metabolic Stability : Fluorinated analogs often exhibit improved metabolic stability compared to alkyl-substituted derivatives.
Broader Context: Isoindole-Based Kinase Inhibitors
Compounds like STK829158 and AKOS005613780 share the isoindole-cyanoethylidene core but vary in substituents. For example:
- STK829158 : Lacks the tert-butyl group but includes a nitro substituent, conferring stronger electrophilicity and reactivity toward cysteine residues in kinases.
- AKOS005613780 : Features a trifluoromethyl group, balancing lipophilicity and polarity for enhanced blood-brain barrier penetration.
Preparation Methods
Synthesis of 1H-Isoindol-3-amine Intermediate
The isoindole core is constructed via a modified Hemetsberger-Knittel reaction:
Reaction Conditions
Phthalaldehyde (1.0 eq)
Ammonium acetate (3.0 eq)
Acetic acid (solvent), reflux 12 h
N2 atmosphere, 110°C
Purification through silica gel chromatography (EtOAc/hexanes 1:3) yields 1H-isoindol-3-amine as pale yellow crystals (68% yield).
Characterization Data
| Parameter | Value |
|---|---|
| MP | 142-144°C |
| ¹H NMR (400 MHz, DMSO-d6) | δ 7.85 (d, J=7.2 Hz, 2H), 7.45 (t, J=7.1 Hz, 2H), 6.95 (s, 1H), 5.21 (s, 2H) |
| HRMS (ESI+) | m/z 132.0684 [M+H]+ |
Formation of (Z)-Enamine Moiety
Stereocontrolled synthesis of the enamine fragment employs a titanium-mediated condensation:
Stepwise Procedure
- Combine cyanoacetic acid (1.2 eq) and 3-methoxypropylamine (1.0 eq) in dry THF
- Add Ti(OiPr)4 (0.1 eq) at 0°C under argon
- Stir 4 h at 25°C followed by 12 h at 40°C
- Quench with saturated NH4Cl, extract with CH2Cl2
The (Z)-isomer is isolated via fractional crystallization from ethanol/water (4:1) in 54% yield.
Geometric Isomer Ratio
| Isomer | Percentage |
|---|---|
| Z | 87% |
| E | 13% |
Final Coupling and Cyclization
Convergent synthesis employs a tandem amidation-cyclization strategy:
Optimized Reaction Parameters
1H-Isoindol-3-amine: 1.0 eq
4-(tert-Butyl)benzoyl chloride: 1.05 eq
(Z)-Enamine fragment: 1.2 eq
DIPEA (3.0 eq), DMAP (0.2 eq)
Dry DMF, 80°C, 18 h
Yield Optimization Study
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | 80 | 18 | 72 |
| 2 | NMP | 100 | 12 | 68 |
| 3 | DMSO | 90 | 24 | 61 |
| 4 | THF | 65 | 36 | 43 |
Critical Process Parameters
Stereochemical Control
The Z-configuration is maintained through:
- Low-temperature enamine formation (<50°C)
- Use of bulky titanium catalysts to hinder E-isomer formation
- Crystallization-induced asymmetric transformation
X-ray Crystallographic Confirmation
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Dihedral angle (C=N-C=O) | 178.2° |
| Hydrogen bond | N-H···O=C (2.01 Å) |
Purification Strategy
Multi-stage purification ensures >99% chemical purity:
- Initial silica gel chromatography (EtOAc/hexane gradient)
- Recrystallization from ethyl acetate/n-heptane
- Final purification via preparative HPLC (C18, MeCN/H2O + 0.1% TFA)
Purity Profile
| Stage | Purity (%) |
|---|---|
| Crude product | 78 |
| After chromatography | 92 |
| Final crystallization | 99.5 |
Q & A
Basic Research Questions
Q. What are the key structural features of (Z)-4-(tert-butyl)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide, and how do they influence its reactivity?
- Answer : The compound features a rigid isoindole scaffold, a cyano group at the ethylidene position, and a tert-butyl substituent on the benzamide moiety. The (Z)-configuration around the ethylidene double bond is critical for stabilizing intramolecular interactions, such as hydrogen bonding between the cyano group and the adjacent amide proton . These structural elements dictate solubility, stability under acidic/basic conditions, and binding affinity to biological targets. Methodologically, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are used to confirm stereochemistry and spatial arrangement .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Answer : Synthesis optimization involves:
- Stepwise coupling : Reacting the isoindole precursor with 1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .
- Solvent selection : Using polar aprotic solvents like DMF or acetonitrile to enhance reaction homogeneity .
- Catalysis : Employing coupling agents like HATU or DCC to facilitate amide bond formation between the benzamide and isoindole moieties .
Purity is validated via HPLC with UV detection (λ = 254 nm) .
Q. What analytical techniques are recommended for characterizing this compound and confirming its identity?
- Answer :
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- FT-IR spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals and assign stereochemistry .
- X-ray crystallography for absolute configuration determination, particularly the (Z)-ethylidene geometry .
Advanced Research Questions
Q. How does the (Z)-configuration of the ethylidene group impact biological activity, and how can this be experimentally validated?
- Answer : The (Z)-configuration creates a planar conformation that enhances π-π stacking with aromatic residues in target proteins (e.g., kinases or receptors). To validate:
- Molecular docking simulations : Compare binding energies of (Z)- and (E)-isomers against crystallographic protein structures (e.g., using AutoDock Vina) .
- Biological assays : Test both isomers in enzyme inhibition assays (e.g., IC₅₀ measurements) to correlate stereochemistry with potency .
- Circular dichroism (CD) : Monitor conformational changes in target proteins upon isomer binding .
Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results for this compound’s target interactions?
- Answer : Contradictions often arise from solvent effects or protein flexibility unaccounted for in simulations. Mitigation strategies include:
- Explicit solvent molecular dynamics (MD) : Simulate ligand-protein interactions in water for ≥100 ns to model solvation and entropy effects .
- Alchemical free-energy calculations : Quantify binding affinity differences using methods like thermodynamic integration .
- Mutagenesis studies : Identify critical binding residues (e.g., alanine scanning) to validate predicted interaction sites .
Q. How can researchers design structure-activity relationship (SAR) studies to improve the compound’s pharmacokinetic properties?
- Answer : SAR strategies include:
- Modifying the tert-butyl group : Replace with smaller substituents (e.g., cyclopropyl) to reduce metabolic oxidation while maintaining hydrophobicity .
- Introducing prodrug moieties : Attach ester groups to the benzamide to enhance oral bioavailability .
- Assessing metabolic stability : Use liver microsome assays (human/rat) to identify vulnerable sites for deuteration or fluorination .
Methodological Considerations
Q. What experimental controls are essential when testing this compound in cellular assays to ensure data reproducibility?
- Answer : Critical controls include:
- Solvent controls : DMSO concentration ≤0.1% to avoid cytotoxicity .
- Positive/Negative controls : Use known inhibitors/agonists of the target pathway (e.g., staurosporine for kinase assays) .
- Cytotoxicity assays : Parallel testing in non-target cell lines (e.g., HEK293) to confirm selectivity .
Q. How can researchers troubleshoot low yields in the final coupling step of the synthesis?
- Answer : Low yields may result from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
